Benzenemethanamine, 3-fluoro-N-methoxy-
Overview
Description
Benzenemethanamine, 3-fluoro-N-methoxy-: is an organic compound with the molecular formula C₈H₁₀FNO. It is a derivative of benzenemethanamine, where a fluorine atom is substituted at the third position of the benzene ring, and a methoxy group is attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of a suitable precursor, such as 3-fluorobenzyl chloride, with methoxyamine. This reaction typically occurs in the presence of a base like sodium hydroxide or potassium carbonate, under reflux conditions.
Reductive Amination: Another method involves the reductive amination of 3-fluorobenzaldehyde with methoxyamine hydrochloride in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenemethanamine, 3-fluoro-N-methoxy- can undergo oxidation reactions, typically forming corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine or hydroxylamine derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are typically employed.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine or hydroxylamine derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: Benzenemethanamine, 3-fluoro-N-methoxy- is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmacological Research: The compound is investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of bioactive molecules.
Industry:
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of benzenemethanamine, 3-fluoro-N-methoxy- is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of the fluorine atom and methoxy group can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- Benzenemethanamine, 2-fluoro-N-methoxy-
- Benzenemethanamine, 4-fluoro-N-methoxy-
- Benzenemethanamine, 3-fluoro-N,2-dimethyl-
Comparison:
- Structural Differences: The position of the fluorine atom and the presence of additional substituents can significantly alter the chemical and physical properties of these compounds.
- Reactivity: The reactivity of these compounds can vary based on the electronic and steric effects imparted by the substituents.
- Applications: While all these compounds may serve as intermediates in organic synthesis, their specific applications can differ based on their unique properties.
Properties
IUPAC Name |
1-(3-fluorophenyl)-N-methoxymethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-11-10-6-7-3-2-4-8(9)5-7/h2-5,10H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIVOFAFIGZNQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONCC1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60478549 | |
Record name | BENZENEMETHANAMINE, 3-FLUORO-N-METHOXY- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60478549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
543730-70-7 | |
Record name | BENZENEMETHANAMINE, 3-FLUORO-N-METHOXY- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60478549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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